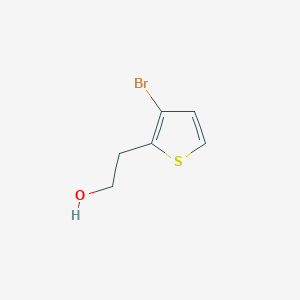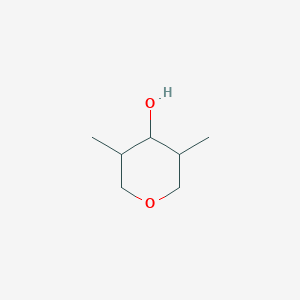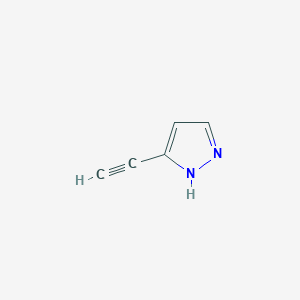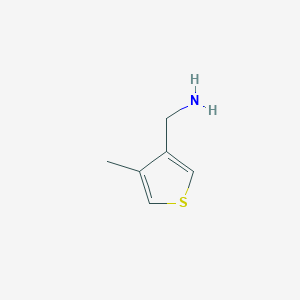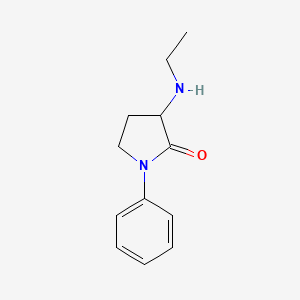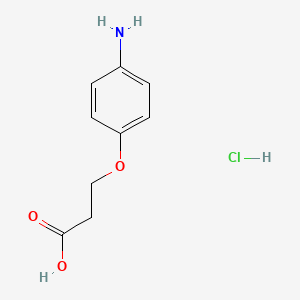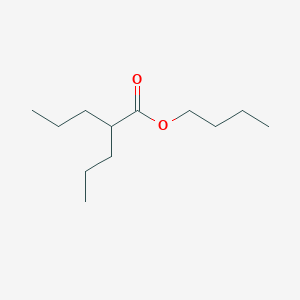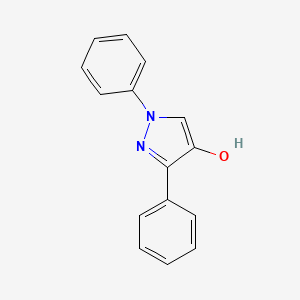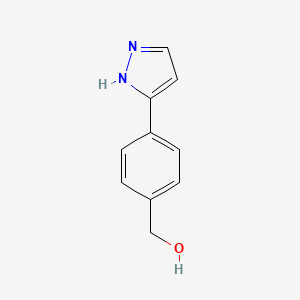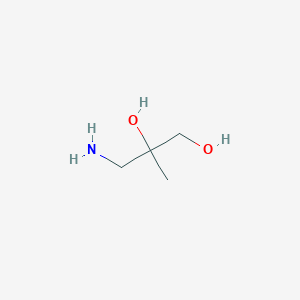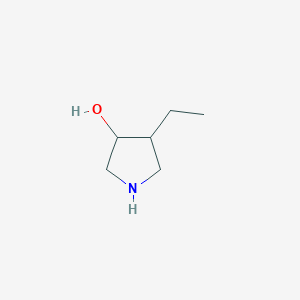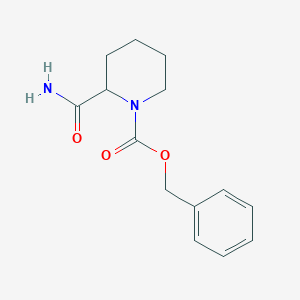
Benzyl 2-carbamoylpiperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 2-carbamoylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 940868-17-7 . It has a molecular weight of 262.31 and its IUPAC name is benzyl 2-(aminocarbonyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Benzyl 2-carbamoylpiperidine-1-carboxylate is 1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 2-carbamoylpiperidine-1-carboxylate include a molecular weight of 262.31 . The compound is stored in a sealed, dry environment at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.Applications De Recherche Scientifique
Photocarboxylation and Synthesis Applications
Benzyl 2-carbamoylpiperidine-1-carboxylate is involved in innovative synthetic processes such as the photocarboxylation of benzylic C–H bonds. This transformation is achieved under metal-free conditions, employing visible light to mediate the carboxylation of benzylic C–H bonds with CO2, leading to the formation of 2-arylpropionic acids. This method enables the synthesis of several drugs, indicating its utility in pharmaceutical synthesis without the need for sacrificial electron donors or acceptors (Meng et al., 2019).
Catalytic Carboxylation
The direct carboxylation of aryl bromides with carbon dioxide has been facilitated through a palladium-catalyzed method, which stands out by eliminating the necessity for the synthesis of organometallic intermediates. This protocol is notable for its mild conditions and broad functional group tolerance, offering a safer and more versatile approach to synthesizing benzoic acids without employing toxic carbon monoxide (Correa & Martín, 2009).
Cholinesterase Inhibition for Alzheimer’s Research
Benzyl 2-carbamoylpiperidine-1-carboxylate derivatives have been explored for their potential in treating neurological conditions such as Alzheimer's disease. Proline-based carbamates, structurally similar to benzyl 2-carbamoylpiperidine-1-carboxylate, have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the progression of Alzheimer's. This research highlights the therapeutic potential of these compounds, showing comparable efficacy to existing treatments like rivastigmine in certain cases (Pizova et al., 2017).
Environmental and Food Science Applications
The presence and applications of benzoic acid derivatives, including compounds structurally related to benzyl 2-carbamoylpiperidine-1-carboxylate, are extensively studied in the context of food science and environmental exposure. These compounds are naturally occurring in plants and animals and are also used as preservatives and flavoring agents. Understanding their distribution, metabolism, and potential health impacts is crucial for assessing the safety and regulatory compliance of food and pharmaceutical products (del Olmo et al., 2017).
Propriétés
IUPAC Name |
benzyl 2-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMWIWWTWGDVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679448 | |
| Record name | Benzyl 2-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-carbamoylpiperidine-1-carboxylate | |
CAS RN |
940868-17-7 | |
| Record name | Benzyl 2-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



